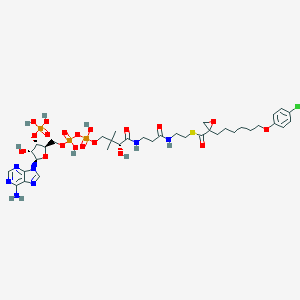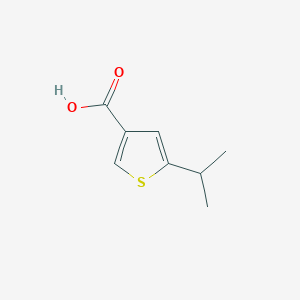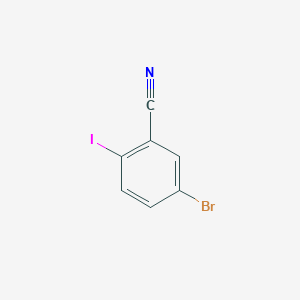
5-Bromo-2-iodobenzonitrile
Descripción general
Descripción
5-Bromo-2-iodobenzonitrile is a compound with the molecular formula C7H3BrIN . It has a molecular weight of 307.91 g/mol . The IUPAC name for this compound is 5-bromo-2-iodobenzonitrile .
Molecular Structure Analysis
The InChI representation of 5-Bromo-2-iodobenzonitrile isInChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H . The canonical SMILES representation is C1=CC(=C(C=C1Br)C#N)I . Physical And Chemical Properties Analysis
5-Bromo-2-iodobenzonitrile is a solid at room temperature . It has a melting point of 120-122°C . The predicted boiling point is 310.4±27.0 °C . The compound has a density of 2.13 .Aplicaciones Científicas De Investigación
Organic Synthesis
“5-Bromo-2-iodobenzonitrile” is an organic compound that is often used in organic synthesis . It is a benzonitrile derivative, bearing a bromide and an iodide at the 2- and 5-positions . This makes it a versatile reagent in various organic reactions.
Precursor for TADF Dyes
This compound can be used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes . TADF dyes are used in Organic Light Emitting Diodes (OLED) applications , making “5-Bromo-2-iodobenzonitrile” an important compound in the field of electronics and display technology.
Active Pharmaceutical Ingredient (API) Synthesis
“5-Bromo-2-iodobenzonitrile” can also be used in the synthesis of Active Pharmaceutical Ingredients (APIs) . APIs are the substances in drugs that have medicinal effects. Therefore, this compound plays a crucial role in the pharmaceutical industry.
Anti-tumor Applications
In the field of medicinal chemistry, “5-Bromo-2-iodobenzonitrile” can be used in the synthesis of anti-tumor drugs . This makes it a valuable compound in cancer research and treatment.
Anti-inflammatory Applications
Apart from anti-tumor applications, “5-Bromo-2-iodobenzonitrile” can also be used in the synthesis of anti-inflammatory drugs . This expands its applications in the pharmaceutical industry, particularly in the treatment of inflammatory diseases.
Electron-Induced Decomposition Studies
“5-Bromo-2-iodobenzonitrile” can be used in studies related to electron-induced decomposition . These studies are important in understanding the behavior of molecules when they interact with electrons, which has implications in various fields such as radiation chemistry and astrochemistry.
Safety And Hazards
5-Bromo-2-iodobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Propiedades
IUPAC Name |
5-bromo-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKPMMZNMQXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427307 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodobenzonitrile | |
CAS RN |
121554-10-7 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


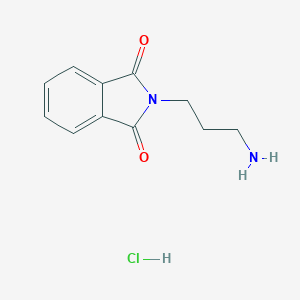
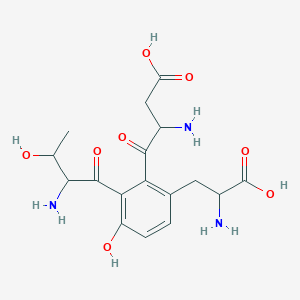


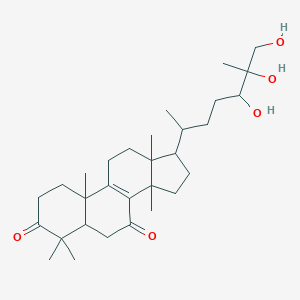
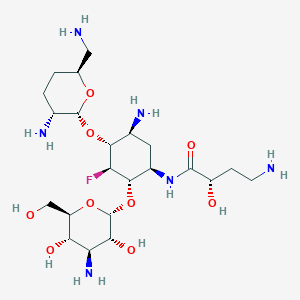
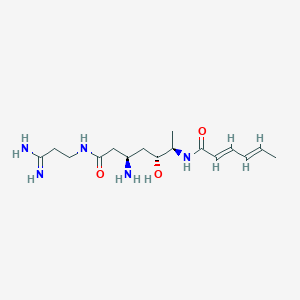
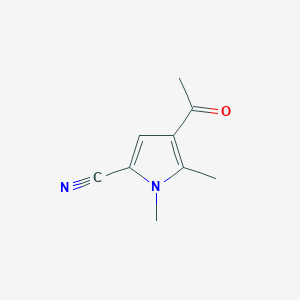
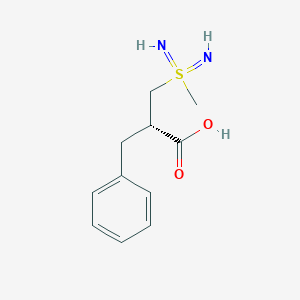
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
